molecular formula C16H19N3O5S B2832850 2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione CAS No. 326909-65-3

2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione

Cat. No. B2832850
CAS RN: 326909-65-3
M. Wt: 365.4
InChI Key: FQAPCXUZAYJSDP-UHFFFAOYSA-N
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Description

“2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione” is a chemical compound . It is used in the synthesis of hydrazone-based chemosensor assemblies for zinc .


Synthesis Analysis

The synthesis of hydrazone-based chemosensor assemblies for zinc is detailed using established and simple synthetic pathways . The coordination properties and photo physical response of new, easy-to-prepare and highly selective compounds have been examined .


Molecular Structure Analysis

The molecular structure of this compound has been studied using the density functional method (B3LYP) invoking the 6-31G basis set . The energies of the highest occupied molecular (HOMO) orbital and lowest unoccupied (LUMO) molecular orbital have been predicted .


Chemical Reactions Analysis

This compound exhibits higher selectivity for Zn2+ over other metal ions in an aqueous ethanol medium . The sensors are highly selective and sensitive towards Zn2+ in the presence of competing ions, even in lower concentrations .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its inhibitory properties against various cancer proteins . Additionally, its potential as a fluorescent chemosensor for Zn2+ ion could be further investigated .

properties

IUPAC Name

3-hydroxy-2-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c20-14-2-1-3-15(21)16(14)18-17-12-4-6-13(7-5-12)25(22,23)19-8-10-24-11-9-19/h4-7,20H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFZPXVSLNNCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione

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